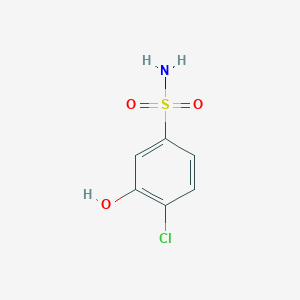
4-Chloro-3-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO3S It is a derivative of benzenesulfonamide, featuring a chlorine atom and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzenesulfonamide typically involves the chlorination of 3-hydroxybenzenesulfonamide. One common method is the reaction of 3-hydroxybenzenesulfonamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and hydroxyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include nitrating agents (e.g., HNO3) and sulfonating agents (e.g., SO3).
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonamide group facilitates nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide (NaOH) can be used to replace the chlorine atom with nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the sulfonamide group to a sulfonic acid.
Major Products Formed:
Nitration: Nitration of this compound yields nitro derivatives.
Sulfonation: Sulfonation results in the formation of sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-hydroxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is employed in the production of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including acid-base balance and fluid secretion.
Comparación Con Compuestos Similares
4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but with a nitro group instead of a hydroxyl group.
3-Hydroxybenzenesulfonamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Chloro-3-hydroxybenzenesulfonamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H6ClNO3S |
|---|---|
Peso molecular |
207.64 g/mol |
Nombre IUPAC |
4-chloro-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clave InChI |
SWFDSYLXNIGXEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


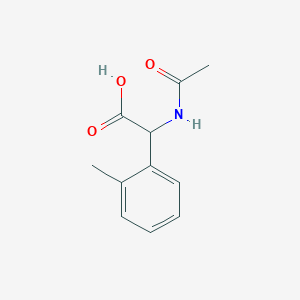
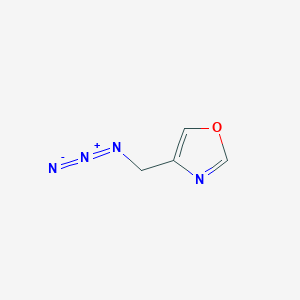
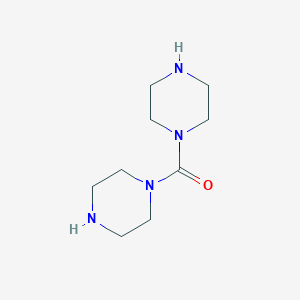
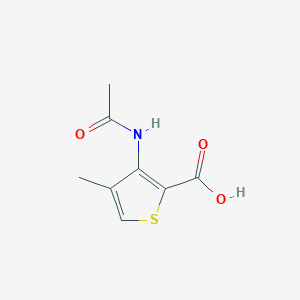

![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)

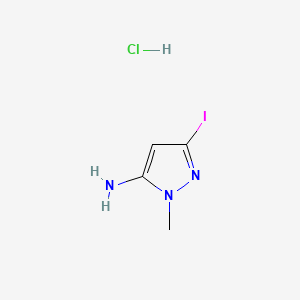
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)


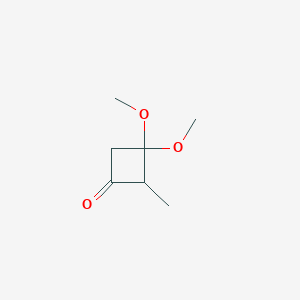
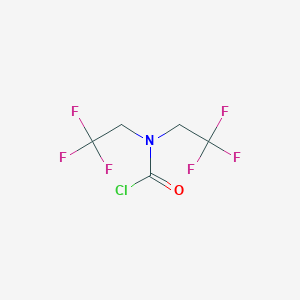
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
